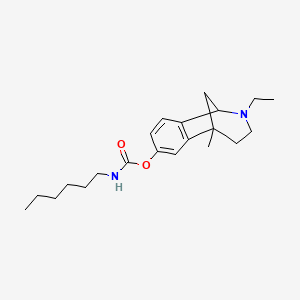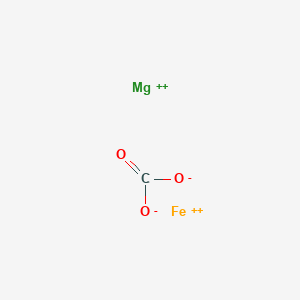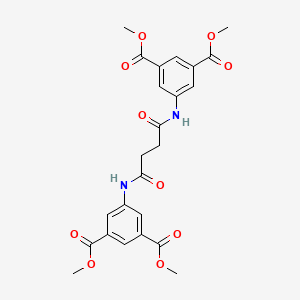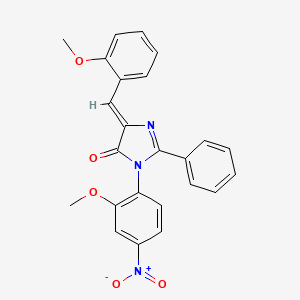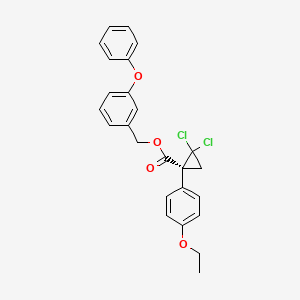
1,2,3,4,5,6-Hexabromocyclodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6-Hexabromocyclodecane is a brominated flame retardant. It consists of twelve carbon, eighteen hydrogen, and six bromine atoms tied to the ring. Its primary application is in extruded (XPS) and expanded (EPS) polystyrene foam used as thermal insulation in construction. Other uses include upholstered furniture, automobile interior textiles, car cushions, insulation blocks in trucks, packaging material, video cassette recorder housing, and electric and electronic equipment .
Métodos De Preparación
1,2,3,4,5,6-Hexabromocyclodecane is prepared in an anhydrous process in polar solvents, by the bromination of 1,5,9-cis, trans, trans-cyclododecatriene at relatively high temperatures. The preferred solvent for the bromination of 1,5,9-cis, trans, trans-cyclododecatriene is a solvent comprising a lower alcohol . The reaction conditions must be carefully controlled to ensure the desired product quality and minimize the formation of side products.
Análisis De Reacciones Químicas
1,2,3,4,5,6-Hexabromocyclodecane undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1,2,3,4,5,6-Hexabromocyclodecane is extensively used in scientific research due to its flame-retardant properties. It is used in:
Chemistry: As a flame retardant additive in various materials.
Biology: Studies on its bioaccumulation and environmental impact.
Medicine: Research on its potential endocrine-disrupting effects.
Industry: Widely used in building materials, textiles, and electronic equipment
Mecanismo De Acción
1,2,3,4,5,6-Hexabromocyclodecane exerts its effects primarily through its interaction with thyroid hormone receptors. It can impair thyroid hormone-induced dendrite arborization of Purkinje cells and suppress thyroid hormone receptor-mediated transcription. This compound can interfere with thyroid hormone action in target organs, including the developing brain .
Comparación Con Compuestos Similares
1,2,3,4,5,6-Hexabromocyclodecane is similar to other brominated flame retardants such as:
- Decabromodiphenyl ether (decaBDE)
- Tetrabromobisphenol A (TBBPA)
- Polybrominated diphenyl ethers (PBDEs)
Compared to these compounds, this compound is unique due to its specific structure and the number of bromine atoms, which contribute to its distinct flame-retardant properties .
Propiedades
Número CAS |
1027045-74-4 |
|---|---|
Fórmula molecular |
C12H18Br6 |
Peso molecular |
641.7 g/mol |
Nombre IUPAC |
1,2,3,4,5,6-hexabromocyclododecane |
InChI |
InChI=1S/C12H18Br6/c13-7-5-3-1-2-4-6-8(14)10(16)12(18)11(17)9(7)15/h7-12H,1-6H2 |
Clave InChI |
DPLVBOHFTBKOLX-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(C(C(C(C(C(CC1)Br)Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid](/img/structure/B12695199.png)

